3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol
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Overview
Description
Preparation Methods
The synthesis of 3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring .
Chemical Reactions Analysis
3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to various proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
3-(1-Amino-2-methylbutan-2-yl)-1-methylpyrrolidin-3-ol: This compound has a similar structure but includes a methyl group on the pyrrolidine ring.
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: This compound belongs to the class of valine derivatives and has a different substitution pattern on the pyrrolidine ring.
Biological Activity
3-(1-Amino-2-methylbutan-2-yl)pyrrolidin-3-ol is a complex organic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring and an amino group, contributes to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's molecular formula is C9H20N2O with a molecular weight of 172.27 g/mol. The IUPAC name is this compound, and its canonical SMILES representation is CCC(C)(CN)C1(CCNC1)O
.
Property | Value |
---|---|
Molecular Formula | C9H20N2O |
Molecular Weight | 172.27 g/mol |
IUPAC Name | This compound |
InChI Key | GSKCRWKZCSWOGD-UHFFFAOYSA-N |
Research indicates that this compound interacts with neurotransmitter systems, which may influence mood and cognitive functions. Its structural similarity to other bioactive compounds suggests potential therapeutic applications in treating neurological disorders. The compound may modulate the activity of various proteins and enzymes due to its pyrrolidine ring structure, allowing for specific binding interactions.
Biological Activity
Initial studies have shown that this compound exhibits significant neuropharmacological effects. It may interact with receptors involved in neurotransmission, potentially leading to mood enhancement and cognitive improvement. Further investigation is necessary to elucidate the specific interactions and pathways involved.
Case Studies
- Neuropharmacology : A study explored the effects of similar compounds on mood regulation, suggesting that structural modifications can enhance binding affinity to serotonin receptors. This implies that this compound could exhibit similar properties.
- Therapeutic Potential : In a comparative analysis with other pyrrolidine derivatives, researchers found that compounds with amino substituents showed increased activity against certain neurological conditions, indicating the potential of this compound in drug development.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. Below is a comparison table illustrating its properties alongside similar compounds:
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
1-Methylpyrrolidin-3-ol | Structure | Lacks amino substituent; simpler structure | Limited neuropharmacological effects |
2-Amino-N-isopropylpyrrolidine | Structure | Contains an isopropyl group; different sterics | Varies based on structure |
4-Methylpyrrolidine | Structure | Methyl group at a different position | Altered reactivity |
Properties
Molecular Formula |
C9H20N2O |
---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-(1-amino-2-methylbutan-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H20N2O/c1-3-8(2,6-10)9(12)4-5-11-7-9/h11-12H,3-7,10H2,1-2H3 |
InChI Key |
GSKCRWKZCSWOGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1(CCNC1)O |
Origin of Product |
United States |
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